molecular formula C23H22N4O3S B2568769 7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243010-35-6

7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2568769
CAS RN: 1243010-35-6
M. Wt: 434.51
InChI Key: RBOQPGPWEIHHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality 7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and characterized through various spectroscopic techniques. These compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Reddy et al., 2013).
  • A series of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate. These compounds underwent antimicrobial screening, highlighting their potential in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Biological Evaluation

  • Triazolo and thiadiazine derivatives, incorporating a 1,2,4-triazole or pyrazole moiety, were evaluated for their potential biological activities. The structural combination of these heterocycles in a single molecule increases the likelihood of interaction with various biological targets, suggesting their use in medicinal chemistry and drug design (Fedotov et al., 2022).
  • Thiophene-based heterocycles were synthesized and showed significant antimicrobial activity, particularly against Aspergillus fumigates. These findings suggest the potential of thiophene moieties in designing compounds with antimicrobial properties (Mabkhot et al., 2016).

Mechanistic Insights and Structural Investigations

  • Structural investigations and docking studies have been conducted on various novel compounds to understand their mechanism of action and interaction with biological targets. For instance, potent hA2A adenosine receptor antagonists were designed using a 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, providing insights into the design of neuroprotective agents (Falsini et al., 2017).

properties

IUPAC Name

7-(3-methoxyphenyl)-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14-10-16(3)19(11-15(14)2)20(28)13-31-23-25-24-21-22(29)26(8-9-27(21)23)17-6-5-7-18(12-17)30-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOQPGPWEIHHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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